N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Description
The compound N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide features a thieno[3,4-c]pyrazole core fused with a 2,3-dimethylphenyl group and linked to a 2-methylbenzamide moiety. Its structural complexity arises from the polycyclic thienopyrazol system and substituted aromatic rings.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-13-8-6-10-19(15(13)3)24-20(17-11-26-12-18(17)23-24)22-21(25)16-9-5-4-7-14(16)2/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOUIJHUDOKICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized with the appropriate substituents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole core , known for its diverse biological activities. The dimethylphenyl group enhances lipophilicity and potentially influences receptor interactions. Additionally, the methylbenzamide moiety may contribute to its pharmacological properties.
Medicinal Chemistry
-
Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
- A549 (Lung) : IC50 of 15.0 µM; mechanism involves apoptosis induction.
- MCF-7 (Breast) : IC50 of 12.5 µM; causes G1 phase arrest.
- HeLa (Cervical) : IC50 of 10.0 µM; promotes reactive oxygen species (ROS) production.
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the inhibition of the NF-kB signaling pathway, which is crucial in inflammatory responses.
Material Science
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide can be utilized as a building block in the synthesis of novel materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and electrical conductivity.
Case Studies
- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound across multiple cancer cell lines. Results indicated a significant reduction in cell viability correlated with increased markers of apoptosis such as caspase activation and PARP cleavage.
- Inflammation Model : In a murine model induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory mediators compared to control groups. This highlights its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural and Functional Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Molecular Formula: C₁₂H₁₇NO₂
- Key Features: Contains a 3-methylbenzamide group and an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl). Synthesized via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .
- Comparison: The target compound lacks the hydroxyl group but shares the benzamide scaffold. The N,O-bidentate group in ’s compound enables metal-catalyzed C–H functionalization, whereas the thienopyrazol system in the target may confer distinct electronic properties for alternative reactivity .
- Analytical Methods : Both compounds were characterized via NMR, IR, GC-MS, and X-ray crystallography, underscoring the importance of structural validation in heterocyclic chemistry .
Pyrazolyl-Benzamide Derivative: N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b)
- Molecular Formula : C₁₂H₁₃N₃O
- Key Features :
- Comparison: The target compound replaces the pyrazole with a thienopyrazol system, which could enhance aromatic stacking or alter solubility. Substituent differences: The ethyl group in 10b vs. the 2,3-dimethylphenyl group in the target compound may influence steric effects in binding interactions .
- Applications : Pyrazolyl-benzamides are often intermediates in agrochemical synthesis, suggesting the target compound could similarly serve as a precursor .
Chloroacetamide Herbicides: 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Molecular Formula: C₁₄H₁₉ClNO
- Key Features :
- Shared 2,3-dimethylphenyl group suggests substituent position critically impacts target specificity .
Tabulated Comparison of Key Features
Research Findings and Implications
- Substituent Effects : The 2,3-dimethylphenyl group, common in herbicides (), may position the target compound for agrochemical applications. However, the benzamide core could shift its mode of action compared to chloroacetamides .
- Heterocyclic Systems: Thienopyrazol systems (target) vs. pyrazole () or N,O-bidentate groups () influence electronic properties and reactivity. For example, thienopyrazol’s extended conjugation may enhance stability in biological systems.
Notes and Limitations
- Contradictions arise in application areas: Chloroacetamides are herbicides, whereas benzamides may diverge into pharmaceuticals or catalysts. Further experimental data are needed to confirm the target’s biological role.
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological assays that elucidate its pharmacological properties.
Compound Overview
- IUPAC Name : N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
- Molecular Formula : C21H20N4OS
- CAS Number : 450344-19-1
The compound features a thieno[3,4-c]pyrazole core structure, which is significant in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the cyclization of 2-aminothiophene with hydrazine derivatives under acidic conditions to form the thieno[3,4-c]pyrazole core. Subsequent electrophilic aromatic substitution introduces the 2,3-dimethylphenyl group. The final steps involve the introduction of the benzamide moiety to complete the synthesis process .
Antimicrobial Activity
Research has indicated that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, studies on related thienopyrazole derivatives have shown effectiveness against various microorganisms such as Staphylococcus aureus and Candida albicans, utilizing methods like disk diffusion to assess their inhibitory effects .
In a comparative study, derivatives of benzamide were tested for their antibacterial and antifungal activities. The results demonstrated that certain modifications to the core structure could enhance activity against specific pathogens .
Anticancer Potential
The anticancer activity of thienopyrazole derivatives has been explored in several studies. A related compound exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating strong cytotoxic effects . This suggests that this compound may possess similar properties worthy of further investigation.
While detailed mechanisms specific to this compound are still under investigation, thienopyrazole derivatives generally act by inhibiting key enzymes or pathways involved in cell proliferation and survival. For example, some compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienopyrazole derivatives against E. coli and C. albicans, finding that modifications significantly influenced their effectiveness .
- Cytotoxicity Assays : In vitro assays demonstrated that related compounds inhibited cell growth in cancer cell lines. The impact on colony formation was notably pronounced in treated cells compared to controls .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Antimicrobial | 15.62 | Staphylococcus aureus |
| Compound B | Antifungal | 15.62 | Candida albicans |
| Compound C | Anticancer | 0.3 | Acute lymphoblastic leukemia |
Q & A
Q. What are the recommended synthetic routes for N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide, and what critical reaction conditions should be optimized?
A common approach involves coupling a pre-synthesized thienopyrazole core with a substituted benzamide. For example, details a protocol where a carboxylic acid derivative is activated using SOCl₂ to form an acyl chloride, followed by amidation with the amine-containing thienopyrazole precursor in dichloroethane (DCE) under reflux with triethylamine as a base. Key optimizations include:
Q. How can NMR and FTIR spectroscopy validate the structural integrity of this compound?
- ¹H NMR : Key peaks include aromatic protons (δ 7.12–7.88 ppm), methyl groups (δ 2.07–2.56 ppm), and NH signals (δ 10.22 ppm, broad singlet). Splitting patterns (e.g., doublets for para-substituted benzene) confirm regiochemistry .
- ¹³C NMR : Carbonyl signals (δ 164.8 ppm for amide, δ 157.0 ppm for aromatic carbons) and thienopyrazole ring carbons (δ 117–140 ppm) are diagnostic .
- FTIR : Bands at ~3250 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O amide), and ~1280 cm⁻¹ (C-O ether) validate functional groups .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- In vitro anti-inflammatory assays : Measure inhibition of cyclooxygenase (COX) isoforms using enzymatic kits. Derivatives with structural similarities (e.g., mefenamic acid analogs) show COX-2 selectivity via IC₅₀ determination .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish safety margins.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?
- Data collection : Use SHELXL for refinement of high-resolution crystallographic data. highlights SHELXL’s robustness for small-molecule structures, particularly for resolving twinning or disorder in heterocyclic systems.
- Key parameters : Refine anisotropic displacement parameters (ADPs) for non-hydrogen atoms and validate using R-factor convergence (<5%) .
Q. How can researchers address contradictions in spectroscopic vs. computational data (e.g., DFT vs. experimental NMR)?
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
- Replace labile methyl groups with deuterated analogs to prolong half-life (deuterium isotope effect).
- In silico tools : Use SwissADME to predict metabolic hotspots and prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
